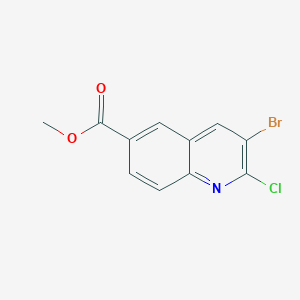

Methyl 3-bromo-2-chloroquinoline-6-carboxylate

CAS No.:

Cat. No.: VC15897347

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrClNO2 |

|---|---|

| Molecular Weight | 300.53 g/mol |

| IUPAC Name | methyl 3-bromo-2-chloroquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C11H7BrClNO2/c1-16-11(15)6-2-3-9-7(4-6)5-8(12)10(13)14-9/h2-5H,1H3 |

| Standard InChI Key | UVHMBVMHCLEPLW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=CC(=C(N=C2C=C1)Cl)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

Methyl 3-bromo-2-chloroquinoline-6-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound’s substituents—bromine, chlorine, and a methyl ester group—contribute to its electronic and steric properties, influencing its reactivity and interaction with biological targets. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrClNO₂ |

| Molecular Weight | 300.53 g/mol |

| IUPAC Name | Methyl 3-bromo-2-chloroquinoline-6-carboxylate |

| SMILES | COC(=O)C₁=CC₂=CC(=C(N=C₂C=C₁)Cl)Br |

| InChI Key | UVHMBVMHCLEPLW-UHFFFAOYSA-N |

The bromine atom at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the chlorine at position 2 contributes to steric hindrance, affecting regioselectivity in further derivatizations.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the compound’s structure. The ester carbonyl group typically appears as a strong signal near 165–170 ppm in carbon-13 NMR, while the aromatic protons resonate between 7.5–8.5 ppm in proton NMR. High-resolution MS data confirm the molecular ion peak at m/z 300.53 (M⁺), with isotopic patterns consistent with bromine and chlorine .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of methyl 3-bromo-2-chloroquinoline-6-carboxylate involves multistep reactions, often starting from substituted anilines or prefunctionalized quinoline precursors. A common approach includes:

-

Quinoline Core Formation: Cyclization of N-(4-bromophenyl)-3-hydrocinnamamide using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux .

-

Halogenation: Sequential bromination and chlorination at positions 3 and 2, respectively, using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂).

-

Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of a catalytic acid, such as sulfuric acid.

A representative reaction sequence is illustrated below:

Reaction Optimization

Critical parameters affecting yield and purity include:

-

Temperature Control: Maintaining 80°C during cyclization prevents side reactions like over-halogenation .

-

Solvent Selection: Anhydrous methanol ensures efficient esterification, while dichloromethane aids in purification via liquid-liquid extraction.

-

Catalyst Use: Lewis acids like aluminum chloride enhance halogenation efficiency.

Industrial-scale production often employs continuous flow reactors to improve heat transfer and reduce reaction times .

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Agents

Quinoline derivatives exhibit potent activity against Mycobacterium tuberculosis by inhibiting ATP synthase. Methyl 3-bromo-2-chloroquinoline-6-carboxylate serves as a precursor to analogs with enhanced lipophilicity, improving cell membrane penetration.

Anticancer Therapeutics

Structural modifications at position 3, such as replacing bromine with a pyridyl group, have yielded compounds with nanomolar IC₅₀ values against breast cancer cell lines (MCF-7).

Agrochemical Development

The compound’s halogenated structure is leveraged in synthesizing herbicides that inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume